N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide
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Overview
Description
N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an imidazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the preparation of the piperidine ring and the imidazole moiety separately, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and product purity. The optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and imidazole-containing molecules. Examples include:
- N-[4-(3-chlorophenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide
- N-[4-(3-hydroxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide
Uniqueness
What sets N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group, for instance, can influence its solubility and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-27-14-12-25-23(27)17-28-13-4-6-20(16-28)24(29)26-21-10-8-18(9-11-21)19-5-3-7-22(15-19)30-2/h3,5,7-12,14-15,20H,4,6,13,16-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZVNPBWTWSPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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